(R)-3-Chloro-homophenylalanine
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Overview
Description
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from homophenylalanine. Chlorination of the phenyl ring is achieved using reagents like thionyl chloride (SOCl₂) under controlled conditions.
Enzymatic Methods: Enzymatic synthesis can also be employed, where specific enzymes are used to introduce the chlorine atom into the phenyl ring.
Industrial Production Methods:
Batch Production: In industrial settings, batch production methods are commonly used, where the synthesis is carried out in large reactors under controlled temperature and pressure conditions.
Continuous Flow Synthesis: Continuous flow synthesis is another method, which offers advantages in terms of scalability and efficiency.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The chlorine atom can be reduced to form (R)-3-Homophenylalanine.
Substitution: The chlorine atom can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) and conditions such as acidic or basic environments.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Nucleophiles like sodium azide (NaN₃) in polar aprotic solvents.
Major Products Formed:
Amine Oxides: Resulting from the oxidation of the amino group.
Reduced Derivatives: Resulting from the reduction of the chlorine atom.
Substitution Products: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
(R)-3-Chloro-homophenylalanine has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activities, including its role in enzyme inhibition and modulation of biological pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism by which (R)-3-Chloro-homophenylalanine exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Homophenylalanine: Lacks the chlorine atom, resulting in different chemical and biological properties.
3-Chlorophenylalanine: Similar structure but different stereochemistry.
Other Halogenated Amino Acids: Compounds with different halogens (e.g., fluorine, bromine) on the phenyl ring.
Uniqueness:
Chirality: The presence of the chiral center in (R)-3-Chloro-homophenylalanine gives it distinct properties compared to its non-chiral counterparts.
Biological Activity: The chlorine atom may confer unique biological activities not seen in other similar compounds.
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Properties
IUPAC Name |
(2R)-2-amino-4-(3-chlorophenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-8-3-1-2-7(6-8)4-5-9(12)10(13)14/h1-3,6,9H,4-5,12H2,(H,13,14)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVNXVGEFJHTMY-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)CC[C@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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